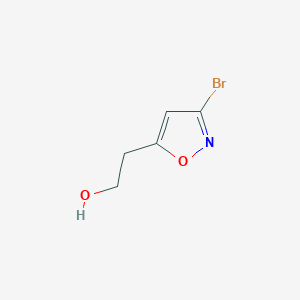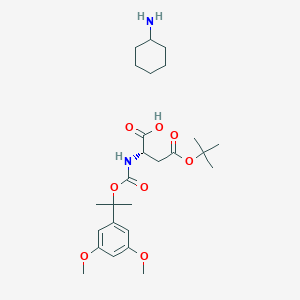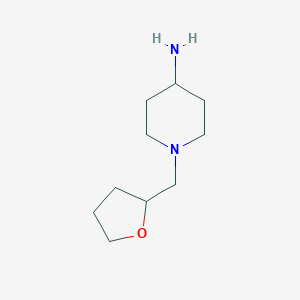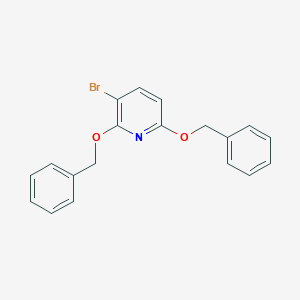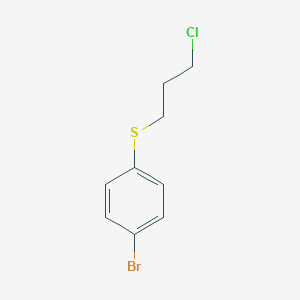
(4-Bromophenyl)(3-chloropropyl)sulfane
Vue d'ensemble
Description
“(4-Bromophenyl)(3-chloropropyl)sulfane” is a chemical compound with the molecular formula C9H10BrClS . It has a molecular weight of 265.601 . This compound is part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Bromophenyl)(3-chloropropyl)sulfane” are not fully detailed in the available resources. The compound has a molecular weight of 265.601 .Applications De Recherche Scientifique
Anticancer Properties
A study on a bromophenol derivative, BOS-102, revealed its potent anticancer activities against human lung cancer cell lines, including A549. BOS-102 was found to block cell proliferation and induce cell cycle arrest and apoptosis via ROS-mediated pathways, suggesting potential as an anticancer drug (Guo et al., 2018).
Catalysis and Organic Synthesis
Research on solvent-free liquid-phase alkylation of phenol over solid sulfanilic acid catalysts has demonstrated the efficiency of these catalysts in organic synthesis processes. The study highlights the potential of sulfanyl compounds in the development of new catalytic materials (Adam et al., 2011).
Photodynamic Therapy (PDT)
Sulfanyl porphyrazines with peripheral 4-bromobenzyl and 4-biphenylylmethyl substituents have been synthesized and evaluated as sensitizers for PDT. These compounds, especially when incorporated in cationic liposomes, showed high activity against cancer cells, indicating their potential as effective agents in photodynamic therapy (Piskorz et al., 2017).
Material Science
Studies on transparent aromatic polyimides derived from thiophenyl-substituted benzidines, including compounds related to “(4-Bromophenyl)(3-chloropropyl)sulfane”, have shown these materials to possess high refractive indices and small birefringences, making them suitable for applications in optoelectronics and photonics (Tapaswi et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
1-bromo-4-(3-chloropropylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClS/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTQFUCEFWXUPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCCCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400096 | |
| Record name | 1-BROMO-4-[(3-CHLOROPROPYL)SULFANYL]BENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)(3-chloropropyl)sulfane | |
CAS RN |
16181-12-7 | |
| Record name | 1-BROMO-4-[(3-CHLOROPROPYL)SULFANYL]BENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromophenyl 3-chloropropyl sulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

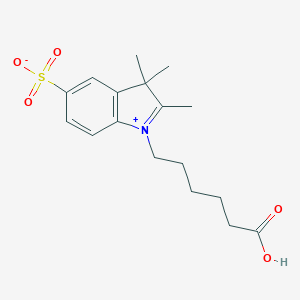
![Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B174111.png)
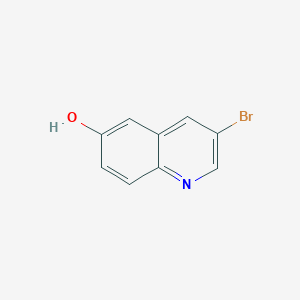
![Bis[(2-di-i-propylphosphino]ethyl)amine](/img/structure/B174116.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B174118.png)
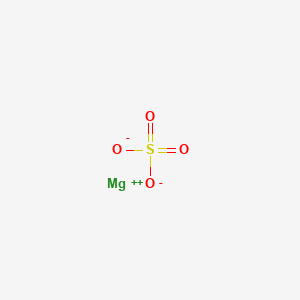
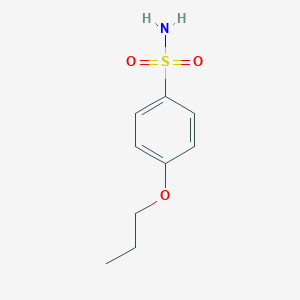
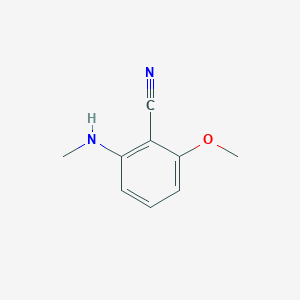
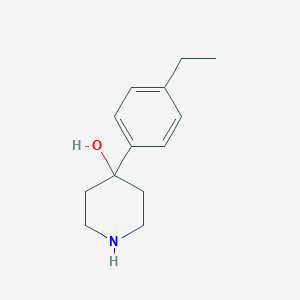
![2,3-Dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine](/img/structure/B174136.png)
